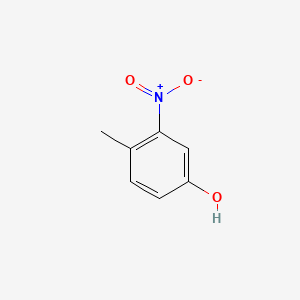

4-Methyl-3-nitrophenol

Description

Contextualization within Nitrophenol Chemistry

To fully appreciate the significance of 4-methyl-3-nitrophenol (B15662), it is essential to understand its place within the broader class of nitrophenols. These aromatic compounds, characterized by a phenol (B47542) ring substituted with one or more nitro groups, have a rich history and continue to be a focal point of chemical research.

The study of nitrophenols dates back to the 19th century, marking a pivotal development in the field of organic chemistry. solubilityofthings.com Early investigations into the nitration of phenol, an electrophilic aromatic substitution reaction, led to the synthesis of ortho- and para-nitrophenol. ukessays.com These initial studies laid the groundwork for understanding the reactivity of the phenol ring and the directing effects of the hydroxyl group. ukessays.com The synthesis and characterization of various nitrophenol isomers became a subject of intense research, paving the way for the exploration of other functionalized aromatic compounds. solubilityofthings.com

Substituted nitrophenols, such as this compound, are of particular interest to researchers due to the influence of the substituents on the chemical and physical properties of the molecule. The presence of groups like methyl and nitro can significantly alter the compound's acidity, reactivity, and solubility. solubilityofthings.comcymitquimica.com For instance, the nitro group, being an electron-withdrawing group, increases the acidity of the phenolic proton compared to phenol itself. fiveable.melibretexts.org The position of these substituents on the aromatic ring also plays a crucial role in determining the compound's reactivity in further chemical transformations, making them valuable intermediates in organic synthesis. cymitquimica.com The diverse applications of substituted nitrophenols in various industries, including the manufacturing of dyes, pharmaceuticals, and agrochemicals, further highlight their importance in ongoing research efforts. solubilityofthings.com

Rationale for Comprehensive Study of this compound

The specific compound this compound warrants a comprehensive study due to its diverse roles in several key areas of scientific research. Its unique structural features make it a valuable tool and a subject of investigation in environmental science, a versatile building block in organic synthesis, and a crucial intermediate in the production of various commercial products.

In the realm of environmental science, this compound is recognized as an environmental pollutant. solubilityofthings.comnih.gov It is a primary breakdown product of the widely used insecticide fenitrothion (B1672510). frontiersin.org Consequently, its presence in soil and water is monitored to assess environmental contamination levels. chemimpex.com Research in this area focuses on understanding its fate and transport in the environment, as well as developing effective remediation strategies. solubilityofthings.com Studies have also investigated its potential impact on ecosystems and human health, with some research indicating it can act as an endocrine-disrupting chemical. frontiersin.org Recent studies have also pointed to the formation of nitrated phenolic compounds, including 3-methyl-4-nitrophenol (B363926), through aqueous-phase reactions in the atmosphere, highlighting another environmental pathway of concern. sdu.edu.cn

This compound serves as a valuable intermediate in advanced organic synthesis. cymitquimica.comchemicalbook.com Its chemical structure, featuring a hydroxyl group, a methyl group, and a nitro group on an aromatic ring, provides multiple reactive sites for further functionalization. cymitquimica.com The presence of the nitro group, in particular, enhances its reactivity, making it a suitable precursor for various chemical transformations. chemimpex.com For instance, it has been used as a starting reagent in the synthesis of other complex organic molecules, such as 1-methyl-2-nitro-4-(tetrahydropyranyloxy)benzene. sigmaaldrich.comsigmaaldrich.com The reduction of the nitro group to an amino group is a key transformation that opens up pathways to a wide range of other derivatives. masterorganicchemistry.com

The utility of this compound extends to the development of pharmaceuticals and agrochemicals, where it serves as a crucial intermediate. solubilityofthings.comchemimpex.com Its structural motifs are found in various biologically active molecules. sigmaaldrich.com The compound is utilized in the synthesis of pharmaceutical intermediates, contributing to the creation of new medicinal compounds. chemimpex.com In the agricultural sector, it is employed in the development of herbicides and pesticides. chemimpex.com The p-methyl phenol derivatives, in general, are important organic chemicals with extensive applications in medicine, agricultural chemicals, dyes, and cosmetics. google.com

Interactive Data Tables

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2042-14-0 | cymitquimica.comsigmaaldrich.comfishersci.fi |

| Molecular Formula | C₇H₇NO₃ | cymitquimica.comsigmaaldrich.comfishersci.fi |

| Molecular Weight | 153.14 g/mol | solubilityofthings.comsigmaaldrich.comsigmaaldrich.com |

| Appearance | Pale yellow to brownish-yellow crystals or crystalline powder | solubilityofthings.com |

| Melting Point | 78-81 °C | chemicalbook.comsigmaaldrich.comchemicalbook.com |

| Solubility | Slightly soluble in water | chemicalbook.comfishersci.fichemicalbook.com |

| pKa | 8.66 ± 0.10 (Predicted) | chemicalbook.com |

Advanced Derivatization Strategies

This compound serves as a valuable building block in organic synthesis. Its functional groups—the hydroxyl, methyl, and nitro groups—allow for a variety of chemical modifications to produce specialized, high-value molecules.

This compound is a key intermediate in the synthesis of a range of biologically and pharmacologically active molecules. sigmaaldrich.com It is utilized in the manufacturing of important chemical products, including various agricultural chemicals such as ether-derivative herbicides and organophosphorus pesticides. google.comresearchgate.net The specific structure of this compound allows it to serve as a foundational scaffold upon which more complex, biologically active moieties can be built. For instance, it is a known environmental transformation product of the organophosphate insecticide Fenitrothion. nih.gov

The utility of this compound extends significantly into the pharmaceutical industry, where it functions as a precursor for various pharmaceutical intermediates. google.comtargetmol.com A documented application is its use as a starting reagent in the synthesis of 1-methyl-2-nitro-4-(tetrahydropyranyloxy)benzene. sigmaaldrich.com This reaction, a selective tetrahydropyranylation, protects the phenolic hydroxyl group, allowing for subsequent chemical modifications on other parts of the molecule. sigmaaldrich.com This transformation highlights its role as a versatile platform for constructing more elaborate molecules required for drug synthesis. targetmol.com

Table 2: Chemical Compounds Mentioned

| Compound Name | Other Names | Molecular Formula |

|---|---|---|

| This compound | 3-Nitro-p-cresol; 4-Hydroxy-2-nitrotoluene | C₇H₇NO₃ |

| p-Cresol (B1678582) | 4-Methylphenol | C₇H₈O |

| m-Cresol | 3-Methylphenol | C₇H₈O |

| Nitric Acid | HNO₃ | |

| Sulfuric Acid | H₂SO₄ | |

| Phosgene | COCl₂ | |

| Sodium Hydroxide | Caustic Soda | NaOH |

| Sodium Carbonate | Na₂CO₃ | |

| Hydrochloric Acid | HCl | |

| Ethyl Acetate | C₄H₈O₂ | |

| Petroleum Ether | N/A | |

| Nitrous Acid | HNO₂ | |

| 1-methyl-2-nitro-4-(tetrahydropyranyloxy)benzene | C₁₂H₁₅NO₄ |

An Article Focusing on the Chemical Compound “this compound”

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyl-3-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQEXDUKMTVYBRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90879085 | |

| Record name | 3-NITRO-P-CRESOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90879085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow crystalline powder with an odor like phenol; [Alfa Aesar MSDS] | |

| Record name | 3-Nitro-p-cresol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10808 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000632 [mmHg] | |

| Record name | 3-Nitro-p-cresol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10808 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2042-14-0, 68137-09-7 | |

| Record name | 4-Methyl-3-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2042-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitro-p-cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002042140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(Or 4)-methyl-3-nitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068137097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-3-nitrophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41205 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-NITRO-P-CRESOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90879085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitro-p-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.405 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-NITRO-P-CRESOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4B422HUD6H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization Methodologies for 4 Methyl 3 Nitrophenol

Derivatization and Further Reactions

The synthesis of azo dyes is a significant process in industrial organic chemistry, typically involving a two-step reaction: diazotization followed by azo coupling. unb.canih.gov In this process, 4-Methyl-3-nitrophenol (B15662) can act as the "coupling component." As an activated aromatic phenol (B47542), it reacts with a diazonium salt to form a stable and colored azo compound. nih.govwikipedia.org

The general mechanism begins with the diazotization of a primary aromatic amine, such as aniline (B41778) or its derivatives, using nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0–5 °C). unb.canih.gov This reaction converts the amino group into a highly reactive diazonium salt (Ar-N₂⁺).

The subsequent step is the azo coupling, which is an electrophilic aromatic substitution reaction. nih.govwikipedia.org The electron-rich ring of this compound is attacked by the aryldiazonium cation, which acts as the electrophile. nih.govorganic-chemistry.org The substitution typically occurs at the position para to the hydroxyl group. However, since this position is occupied by the methyl group in this compound, the coupling takes place at an available ortho position, specifically C6, which is activated by the strongly electron-donating hydroxyl group. The reaction is generally carried out in a mildly acidic or neutral solution. organic-chemistry.org The extended conjugated system of the resulting Ar-N=N-Ar' structure is responsible for the characteristic vibrant colors of these dyes. wikipedia.org

The table below outlines potential azo dyes that could be synthesized from this compound by coupling it with various diazotized aromatic amines.

Table 1: Potential Azo Dyes Derived from this compound

| Diazonium Salt Precursor (Aromatic Amine) | Resulting Azo Dye Name (Systematic) | Expected Color Range |

|---|---|---|

| Aniline | 2-((phenyl)diazenyl)-4-methyl-3-nitrophenol | Yellow-Orange |

| 4-Nitroaniline | 2-((4-nitrophenyl)diazenyl)-4-methyl-3-nitrophenol | Orange-Red |

| 4-Methoxyaniline | 2-((4-methoxyphenyl)diazenyl)-4-methyl-3-nitrophenol | Red |

| Sulphanilic acid | 4-((2-hydroxy-4-methyl-6-nitrophenyl)diazenyl)benzenesulfonic acid | Orange |

| Anthranilic acid | 2-((2-hydroxy-4-methyl-6-nitrophenyl)diazenyl)benzoic acid | Red-Brown |

For analytical purposes, particularly in chromatography, chemical derivatization of this compound is often a crucial step to improve its detection and separation. jfda-online.com The polar nature of the phenolic hydroxyl group can lead to poor peak shape and reduced sensitivity in Gas Chromatography (GC) analysis due to interactions with the column. researchgate.net Derivatization converts the analyte into a more volatile, less polar, and more thermally stable form. jfda-online.commdpi.com

Common derivatization techniques for phenols include silylation, acylation, and alkylation (e.g., methylation). jfda-online.commdpi.com

Alkylation (Methylation): This process replaces the acidic proton of the hydroxyl group with a methyl group, forming a methoxy (B1213986) derivative (anisole). Reagents like trimethylsilyldiazomethane (B103560) can be used for this purpose. A study on chemicals in diesel exhaust particles found that direct GC-Mass Spectrometry (MS) analysis of nitrophenols resulted in broad peaks and poor detection limits. nih.gov However, after methylation with trimethylsilyldiazomethane, the analysis yielded sharp peaks and a significantly improved detection limit (approximately 100 times lower). nih.gov This method was successfully used to identify 3-methyl-4-nitrophenol (B363926), highlighting its efficacy. nih.gov

Silylation: This is a widely used method where a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. This derivatization is essential for reducing polarity and increasing the volatility and thermal stability of the compound for GC-MS analysis. mdpi.com

Acylation: For High-Performance Liquid Chromatography (HPLC) analysis, derivatization is employed to enhance detectability by attaching a chromophore or fluorophore to the analyte. scirp.org Reagents like 4-Nitrobenzoyl chloride can be used to convert phenols into their corresponding esters. This pre-column derivatization adds a highly UV-absorbent moiety to the molecule, allowing for sensitive detection at specific wavelengths. scirp.org

The choice of derivatization reagent depends on the analytical technique (GC-MS or HPLC-UV/Fluorescence) and the specific requirements for sensitivity and selectivity. jfda-online.com

Table 2: Derivatization Methods for Spectroscopic Analysis of this compound

| Analytical Technique | Derivatization Reagent | Derivative Formed | Purpose of Derivatization |

|---|---|---|---|

| GC-MS | Trimethylsilyldiazomethane | 4-methoxy-1-methyl-2-nitrobenzene | Increases volatility and thermal stability; improves peak shape. nih.gov |

| GC-MS | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | 1-methyl-3-nitro-4-((trimethylsilyl)oxy)benzene | Reduces polarity and increases volatility for better chromatographic separation. mdpi.com |

| HPLC-UV | 4-Nitrobenzoyl chloride | (4-methyl-3-nitrophenyl) 4-nitrobenzoate | Attaches a strong UV-absorbing chromophore for enhanced detection. scirp.org |

| GC-ECD | Pentafluorobenzyl bromide (PFBBr) | 1-((4-methyl-3-nitrophenoxy)methyl)-2,3,4,5,6-pentafluorobenzene | Creates an electron-capturing derivative for high-sensitivity analysis with an Electron Capture Detector (ECD). epa.gov |

Occurrence and Distribution in Environmental Compartments

This compound has been identified as an environmental contaminant in various aquatic systems. Monitoring studies have confirmed its presence in both river and stream water, often in conjunction with its parent compound, the insecticide fenitrothion (B1672510).

A study conducted in the Tokyo metropolitan area and nearby agricultural streams in Kanagawa, Japan, provided detailed insights into its distribution. semanticscholar.orgjst.go.jpsemanticscholar.org A total of 109 samples from 12 rivers and 71 samples from 2 streams near paddy fields were analyzed. The concentrations of this compound were generally found to be higher than those of fenitrothion, highlighting its persistence in the water environment. semanticscholar.org In the river water samples, the concentration of this compound ranged from 0 to 0.156 µg/L. semanticscholar.orgjst.go.jpsemanticscholar.org In contrast, the stream water samples, which were closer to agricultural application sites, showed significantly higher concentrations, reaching up to 1.6 µg/L. semanticscholar.orgjst.go.jpsemanticscholar.org Seasonal variations were also noted, with the highest concentrations of this compound typically observed in late May. jst.go.jpsemanticscholar.org

Another analytical method utilizing liquid chromatography with electrochemical detection was developed for the determination of various nitropesticides and their metabolites in river water. nih.gov This method achieved detection limits for this compound and related compounds ranging between 0.05 and 0.14 parts per billion (ppb) without a preconcentration step, demonstrating its sensitivity for environmental monitoring. nih.gov The environmental presence of this compound is a recognized issue in countries including Canada, Spain, India, and Egypt. semanticscholar.orgresearchgate.net

Table 1: Detection of this compound in Japanese Water Samples

| Environmental Compartment | Location | Concentration Range (µg/L) |

|---|---|---|

| River Water | Tokyo Metropolitan Area (12 rivers) | 0 - 0.156 |

| Stream Water | Kanagawa (2 streams near paddy fields) | up to 1.6 |

A primary source of this compound in the environment is its formation as a major breakdown product and metabolite of the organophosphate insecticide fenitrothion. nih.govnih.govphmethods.net Fenitrothion is known to degrade relatively quickly in aerobic environments, with a timeframe ranging from days to weeks. nih.govfrontiersin.org This degradation process, however, leads to the production of the more persistent this compound. nih.govfrontiersin.org

The transformation from fenitrothion to this compound is a critical aspect of its environmental fate, as the metabolite can accumulate and be detected more frequently and at higher concentrations than the parent insecticide. semanticscholar.org In monitoring studies of river and stream water, this compound was often detected alongside fenitrothion, but it was the predominant compound in a majority of the samples where either or both were found. semanticscholar.org In a study involving mice, it was found that 10.37% of an administered dose of fenitrothion was metabolized into this compound, which was then excreted in the urine. phmethods.net This metabolic link is also relevant for other organophosphates; for instance, 4-nitrophenol (B140041) is a known metabolite of both methyl parathion (B1678463) and ethyl parathion. nih.govcdc.gov

This compound can also be formed in the atmosphere through photochemical reactions involving aromatic precursors. The atmospheric oxidation of cresols (methylphenols) in the presence of nitrogen oxides (NOx) is a known pathway for the formation of nitrocresols. sdu.edu.cn Specifically, the reaction of nitrate (B79036) radicals (NO₃) with cresol (B1669610) isomers can yield various nitrocresol products. unito.it

Studies have shown that the gas-phase reaction of NO₃ with meta-cresol can produce methyl-nitrophenols. unito.it While the formation of the specific this compound isomer from this reaction has been considered, its direct confirmation can be challenging. unito.it In general, the photooxidation of aromatic hydrocarbons like toluene, a common component of vehicle exhaust, leads to the formation of cresols. unito.it These cresols can then be oxidized by hydroxyl (OH) or nitrate (NO₃) radicals to produce methyl-nitrophenols in the presence of NOx. sdu.edu.cn This indicates a secondary formation pathway for this compound in the atmosphere, distinct from its release as a pesticide metabolite.

Degradation Mechanisms in Aquatic and Terrestrial Environments

The biodegradation of this compound is a key process in its environmental removal, and several bacterial strains capable of utilizing it as a sole source of carbon and energy have been isolated and studied. nih.gov Research has primarily focused on bacteria from the genus Burkholderia. nih.gov

Two main degradation pathways have been proposed based on the intermediates identified during microbial metabolism. nih.govfrontiersin.org

Methylhydroquinone (B43894) (MHQ) Pathway: In several Burkholderia strains, including SJ98, NF100, FDS-1, and RKJ800, the degradation proceeds through the formation of methyl-1,4-benzoquinone (MBQ) and methylhydroquinone (MHQ) before the aromatic ring is cleaved. nih.govfrontiersin.org In Burkholderia sp. strain SJ98, the initial step is catalyzed by a PNP 4-monooxygenase (PnpA), which converts this compound to MBQ. nih.gov Subsequently, a 1,4-benzoquinone (B44022) reductase (PnpB) reduces MBQ to MHQ. nih.gov Further enzymes (PnpCD, PnpE, and PnpF) are involved in the lower pathway of catabolism after ring cleavage. nih.govfrontiersin.org This pathway indicates that the methyl group is removed after the ring has been opened. nih.govfrontiersin.org

Catechol Pathway: An earlier proposed pathway for strains like SJ98 and SH-1 suggested that this compound was degraded with catechol as a major intermediate. nih.govnih.govfrontiersin.org This would imply that the methyl group is removed before the aromatic ring is cleaved. nih.govfrontiersin.org However, more recent and detailed biochemical analyses of strain SJ98 identified MBQ and MHQ as the true intermediates, rather than catechol. nih.gov

The enzymes involved in the degradation of this compound in strain SJ98 are also responsible for the catabolism of p-nitrophenol (PNP) and 2-chloro-4-nitrophenol (B164951) (2C4NP), indicating a broad substrate specificity. nih.gov This metabolic versatility suggests these microorganisms have significant potential for the bioremediation of sites contaminated with various nitrophenolic compounds. nih.govfrontiersin.org

Table 2: Microbial Degradation Pathways of this compound

| Pathway | Key Intermediates | Ring Cleavage Substrate | Bacterial Strains |

|---|---|---|---|

| Methylhydroquinone Pathway | Methyl-1,4-benzoquinone (MBQ), Methylhydroquinone (MHQ) | Methylhydroquinone (MHQ) | Burkholderia sp. SJ98, Burkholderia sp. NF100, Burkholderia sp. FDS-1, Burkholderia sp. RKJ800 |

| Catechol Pathway (Initially Proposed) | Catechol | Catechol | Ralstonia sp. SJ98 (reclassified as Burkholderia sp.), Burkholderia sp. SH-1 |

Table of Mentioned Compounds

| Compound Name |

|---|

| 2-chloro-4-nitrophenol (2C4NP) |

| This compound |

| 4-nitrophenol |

| Catechol |

| Fenitrothion |

| Methyl Parathion |

| Methyl-1,4-benzoquinone (MBQ) |

| Methylhydroquinone (MHQ) |

| m-cresol |

| p-nitrophenol (PNP) |

Biodegradation Studies

Role of Specific Bacterial and Fungal Strains in Transformation

The biodegradation of this compound is facilitated by a variety of microorganisms that utilize this compound as a source of carbon and energy. Several bacterial and fungal strains have been identified for their capacity to transform this compound.

Aspergillus niger : The filamentous fungus Aspergillus niger VKM F-1119 has demonstrated the ability to biotransform this compound. In laboratory studies, this strain was capable of removing over 85% of the compound from a solution with an initial concentration of 25 mg/L within 96 hours, primarily through biodegradation. nih.gov Furthermore, A. niger showed tolerance and transformation capabilities at concentrations as high as 70 mg/L over a 16-day period. nih.gov

Arthrobacter : The genus Arthrobacter includes species known for their metabolic versatility. Arthrobacter nitrophenolicus SJConT is a bacterium that has been shown to degrade 3-methyl-4-nitrophenol, in addition to other nitrophenolic compounds like 2-chloro-4-nitrophenol and 4-nitrophenol. nih.govnih.gov

Pseudomonas : Pseudomonas sp. strain TSN1, isolated from crop soil, can utilize 3-methyl-4-nitrophenol as its sole source of carbon and energy. nih.gov The degradation pathway in this strain has been elucidated through genetic and metabolic analysis. nih.gov

Burkholderia sp. : Burkholderia sp. strain SJ98 is a well-studied bacterium capable of degrading several nitrophenolic compounds, including 3-methyl-4-nitrophenol. frontiersin.orgnih.govnih.gov This strain has been shown to effectively mineralize the compound, and the genetic basis for this degradation has been investigated. frontiersin.orgnih.gov The enzymes involved in the degradation of p-nitrophenol and 2-chloro-4-nitrophenol in this strain are also responsible for the breakdown of 3-methyl-4-nitrophenol. frontiersin.orgnih.gov

Table 1: Microorganisms Involved in the Transformation of this compound

| Microorganism | Type | Key Findings | References |

|---|---|---|---|

| Aspergillus niger VKM F-1119 | Fungus | Removed >85% of 25 mg/L in 96 hours; transforms concentrations up to 70 mg/L. | nih.gov |

| Arthrobacter nitrophenolicus SJConT | Bacteria | Capable of degrading 3-methyl-4-nitrophenol. | nih.govnih.gov |

| Pseudomonas sp. TSN1 | Bacteria | Utilizes 3-methyl-4-nitrophenol as a sole carbon and energy source. | nih.gov |

| Burkholderia sp. SJ98 | Bacteria | Degrades 3-methyl-4-nitrophenol using enzymes also involved in p-nitrophenol catabolism. | frontiersin.orgnih.govnih.gov |

Identification of Metabolites from Biodegradation

The microbial degradation of this compound proceeds through several key metabolites as the parent compound is broken down.

In the degradation pathway of Burkholderia sp. strain SJ98, two primary intermediates have been identified before the aromatic ring is cleaved: methyl-1,4-benzoquinone (MBQ) and methylhydroquinone (MHQ). frontiersin.orgnih.gov The accumulation of these metabolites was observed when the ring cleavage enzyme was inhibited, confirming their role in the pathway. nih.gov

Similarly, Pseudomonas sp. strain TSN1 degrades 3-methyl-4-nitrophenol via the formation of methyl p-benzoquinone (MBQ) and methylhydroquinone (MHQ). nih.gov Further downstream in the pathway, this strain produces 2-hydroxy-5-methyl-1,4-benzoquinone (2H5MBQ). nih.gov

The biotransformation by Aspergillus niger VKM F-1119 yields a different set of metabolites. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) analyses have identified 2-methyl-1,4-benzenediol and 4-amino-3-methylphenol (B1666317) as major products. nih.gov Additionally, two singly hydroxylated derivatives of the parent compound and an azo derivative have been detected. nih.gov

Table 2: Identified Metabolites from the Biodegradation of this compound

| Metabolite | Producing Microorganism(s) | References |

|---|---|---|

| Methyl-1,4-benzoquinone (MBQ) | Burkholderia sp. SJ98, Pseudomonas sp. TSN1 | nih.govfrontiersin.orgnih.gov |

| Methylhydroquinone (MHQ) | Burkholderia sp. SJ98, Pseudomonas sp. TSN1 | nih.govfrontiersin.orgnih.gov |

| 2-Hydroxy-5-methyl-1,4-benzoquinone (2H5MBQ) | Pseudomonas sp. TSN1 | nih.gov |

| 2-Methyl-1,4-benzenediol | Aspergillus niger VKM F-1119 | nih.gov |

| 4-Amino-3-methylphenol | Aspergillus niger VKM F-1119 | nih.gov |

Enzyme Systems Involved in Microbial Catabolism

The microbial breakdown of this compound is initiated and propelled by specific enzyme systems.

In Burkholderia sp. strain SJ98, the initial step is catalyzed by a monooxygenase. frontiersin.orgnih.gov Specifically, the purified p-nitrophenol (PNP) 4-monooxygenase (PnpA) facilitates the monooxygenation of 3-methyl-4-nitrophenol to methyl-1,4-benzoquinone (MBQ). frontiersin.orgnih.gov This reaction is followed by the action of a 1,4-benzoquinone reductase (PnpB), which reduces MBQ to methylhydroquinone (MHQ). frontiersin.orgnih.gov The enzymes involved in the lower pathway of p-nitrophenol catabolism (PnpCD, PnpE, and PnpF) are also implicated in the subsequent degradation of MHQ. frontiersin.orgnih.gov

The degradation pathway in Pseudomonas sp. strain TSN1 also involves a monooxygenase and a reductase. nih.gov The gene mnpA1 encodes the initial monooxygenase responsible for the degradation, and its disruption leads to a complete loss of this capability. nih.gov The product of the mnpA2 gene is a reductase that efficiently converts methyl p-benzoquinone to methylhydroquinone. nih.gov Further degradation is carried out by enzymes encoded by the mnpC and mnpB genes, which show high identity to a methylhydroquinone monooxygenase and a 3-methylcatechol (B131232) 2,3-dioxygenase, respectively. nih.gov

Table 3: Key Enzymes in the Microbial Catabolism of this compound

| Enzyme | Function | Microorganism | Gene(s) | References |

|---|---|---|---|---|

| p-Nitrophenol 4-monooxygenase | Monooxygenation of 3M4NP to MBQ | Burkholderia sp. SJ98 | pnpA | frontiersin.orgnih.gov |

| 1,4-Benzoquinone reductase | Reduction of MBQ to MHQ | Burkholderia sp. SJ98 | pnpB | frontiersin.orgnih.gov |

| Initial Monooxygenase | Initial monooxygenation of 3M4NP | Pseudomonas sp. TSN1 | mnpA1 | nih.gov |

| Reductase | Reduction of MBQ to MHQ | Pseudomonas sp. TSN1 | mnpA2 | nih.gov |

Photodegradation Processes

Direct Photolysis in Water

Direct photolysis is a transformation process initiated by the absorption of light by a molecule. For this compound, studies on its direct photolysis in aqueous solutions have provided insights into its environmental persistence. The direct photolysis quantum yield of this compound in aqueous solution has been reported. unito.it The process is considered an important removal channel for nitrophenols in the environment, although it is noted to be less effective for nitrocresols like this compound compared to nitrophenols. unito.it The photolysis can lead to the formation of nitrite/HONO, with the highest yields observed for para-nitrophenols, potentially due to the less sterically hindered nitro group being more easily released. unito.it

Photocatalytic Degradation with Advanced Materials

While specific studies on the photocatalytic degradation of this compound are limited, research on the closely related compound 4-nitrophenol provides a framework for understanding the potential of advanced materials in this process.

Titanium Dioxide (TiO₂) : TiO₂ is a widely studied photocatalyst for the degradation of various organic pollutants, including 4-nitrophenol. iaea.orgacs.org The photocatalytic activity of TiO₂ can be enhanced by doping with other elements. For instance, Fe-doped TiO₂ has been shown to be effective in the degradation of 4-nitrophenol in the presence of H₂O₂ under UV light. iaea.org

Fe₃O₄/Ag₂O-LDH : Magnetic photocatalysts, such as those based on layered double hydroxides (LDHs) combined with iron oxide and silver oxide, have been developed for the degradation of 4-nitrophenol. These materials offer the advantage of easy recovery from the reaction medium due to their magnetic properties, alongside their photocatalytic efficiency.

It is important to note that the efficiency of these materials for the degradation of this compound would require specific experimental verification.

Influence of Environmental Factors on Photodegradation Kinetics

The kinetics of the photodegradation of nitrophenolic compounds are influenced by several environmental factors. Although data specific to this compound is scarce, the effects observed for 4-nitrophenol are instructive.

pH : The pH of the aqueous solution can significantly impact the rate of photocatalytic degradation. researchgate.net For 4-nitrophenol, degradation efficiency has been observed to increase with an increase in pH from acidic to alkaline conditions. researchgate.net This is attributed to the influence of pH on the surface charge of the photocatalyst and the speciation of the target compound. researchgate.net

Catalyst Loading : The concentration of the photocatalyst is a critical parameter. For the degradation of 4-nitrophenol, the reaction rate generally increases with catalyst loading up to an optimal concentration. Beyond this point, the rate may decrease due to light scattering and agglomeration of catalyst particles, which reduces the penetration of light into the solution.

H₂O₂ Concentration : The addition of hydrogen peroxide (H₂O₂) can enhance the photocatalytic degradation of nitrophenols. researchgate.netnjxu.comnih.govnih.gov H₂O₂ can act as an electron acceptor, reducing the recombination of electron-hole pairs on the catalyst surface and generating additional hydroxyl radicals, which are potent oxidizing agents. researchgate.net However, an excess concentration of H₂O₂ can have a scavenging effect on hydroxyl radicals, leading to a decrease in the degradation rate. nih.gov

Environmental Fate and Transformation of 4 Methyl 3 Nitrophenol

Abiotic Degradation

Limited specific experimental data on the chemical stability and hydrolysis of 4-methyl-3-nitrophenol (B15662) under various environmental pH conditions is available in publicly accessible scientific literature. General principles of organic chemistry suggest that as a phenol (B47542) derivative, its stability can be influenced by pH. In acidic, neutral, and alkaline aqueous solutions, the compound is generally expected to be stable.

Hydrolysis, the chemical reaction in which a molecule of water ruptures one or more chemical bonds, is not anticipated to be a significant abiotic degradation pathway for this compound under typical environmental conditions. The aromatic ring and the nitro and methyl functional groups are generally resistant to hydrolysis.

While detailed kinetic studies and degradation product analyses for this compound are not readily found, information regarding the synthesis of this compound indicates a hydrolysis step is utilized in its preparation. This typically involves the hydrolysis of a precursor, such as a nitrated cresol (B1669610) ester, often under alkaline conditions to yield the final this compound product. This suggests that while the phenol itself is stable, related precursor compounds can undergo hydrolysis.

For a comprehensive understanding of its environmental persistence, specific studies following established protocols, such as the OECD Guideline 111 for testing hydrolysis as a function of pH, would be necessary. Such studies would provide quantitative data on the hydrolysis rate constants and half-lives at different pH values and temperatures. In the absence of such specific data, a definitive assessment of its chemical stability and the significance of hydrolysis as an environmental fate process remains speculative.

Due to the lack of specific experimental data from research studies, a data table on the hydrolysis of this compound cannot be provided at this time.

Iv. Advanced Analytical Methodologies for 4 Methyl 3 Nitrophenol

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to isolating 4-Methyl-3-nitrophenol (B15662) from complex sample mixtures, thereby enabling precise quantification.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of nitrophenolic compounds. nih.gov A common approach involves reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase. For the analysis of this compound and its isomers, a C18 column is frequently employed. phmethods.net The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727), to control the retention and separation of the analytes. phmethods.net UV detection is commonly set at a wavelength where the nitrophenols exhibit strong absorbance. phmethods.net In one method developed for the metabolite 3-methyl-4-nitrophenol (B363926), a mobile phase of acetonitrile and water (60:40) was used with UV detection at 270 nm, achieving a retention time of 2.81 minutes. phmethods.net The efficiency of the separation can be influenced by factors such as the pH of the mobile phase and the column temperature.

Interactive Table: HPLC Parameters for Nitrophenol Analysis

| Parameter | Typical Conditions |

|---|---|

| Column | C18 (e.g., Kromasil 100-5 C18, 150 x 4.6 mm, 5 µm) phmethods.net |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixtures phmethods.net |

| Detection | UV-Vis at specific wavelengths (e.g., 270 nm) phmethods.net |

| Flow Rate | 1.0 mL/min phmethods.net |

| Injection Volume | 10-20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. Due to the polar nature of the hydroxyl group, derivatization is often required to improve the chromatographic behavior and thermal stability of nitrophenols. researchgate.netresearchgate.net A common derivatization agent is N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MDBSTFA), which converts the phenol (B47542) into its more volatile t-butyldimethylsilyl (TBDMS) ether. researchgate.net The separation is typically performed on a capillary column with a nonpolar stationary phase, such as a DB-5. epa.gov The mass spectrometer provides high selectivity and allows for the identification of the compound based on its mass spectrum. nist.gov The electron ionization (EI) mass spectrum of this compound shows a characteristic fragmentation pattern that can be used for its unambiguous identification. nist.gov

Interactive Table: GC-MS Parameters for Nitrophenol Analysis

| Parameter | Typical Conditions |

|---|---|

| Derivatization Agent | N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MDBSTFA) researchgate.net |

| Column | DB-5 or similar nonpolar capillary column epa.gov |

| Carrier Gas | Helium or Hydrogen researchgate.net |

| Ionization Mode | Electron Ionization (EI) nist.gov |

| Detection | Mass Spectrometry (Scan or Selected Ion Monitoring) |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. researchgate.net This technique is particularly useful for the analysis of trace levels of this compound in complex matrices like environmental water samples. shimadzu.com The separation is achieved using a reversed-phase column similar to that used in HPLC. lcms.cz The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition for the target analyte. shimadzu.com For nitrophenols, electrospray ionization (ESI) is a common ionization source. lcms.czresearchgate.net The method can be optimized to detect a range of nitrophenols and their isomers simultaneously. researchgate.net

Interactive Table: LC-MS/MS Parameters for Nitrophenol Analysis

| Parameter | Typical Conditions |

|---|---|

| Column | C18 reversed-phase column lcms.cz |

| Mobile Phase | Gradient elution with water and methanol or acetonitrile, often with additives like formic acid lcms.cz |

| Ionization Source | Electrospray Ionization (ESI) lcms.czresearchgate.net |

| MS Mode | Multiple Reaction Monitoring (MRM) shimadzu.com |

| Precursor/Product Ions | Specific to this compound |

Capillary Electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of charged and polar compounds, including nitrophenol isomers. nih.govbohrium.com The separation is based on the differential migration of analytes in an electric field within a narrow capillary filled with a background electrolyte. diva-portal.org For the separation of nitrophenols, a buffer solution such as sodium borate-sodium carbonate can be used. bohrium.com The addition of organic modifiers like methanol to the buffer can significantly improve the separation of isomers. nih.govbohrium.com Detection is typically performed using UV absorbance at a wavelength where the analytes have strong absorption. mdpi.com This method offers advantages of high efficiency, short analysis times, and low consumption of reagents and samples. bohrium.comdiva-portal.org

Interactive Table: Capillary Electrophoresis Parameters for Nitrophenol Separation

| Parameter | Typical Conditions |

|---|---|

| Capillary | Fused-silica capillary |

| Background Electrolyte | Phosphate or Borate buffer bohrium.commdpi.com |

| Applied Voltage | 15-25 kV mdpi.com |

| Detection | UV detection (e.g., 214 nm) mdpi.com |

| Temperature | Controlled, e.g., 25 °C mdpi.com |

Spectroscopic Techniques for Detection and Characterization

Spectroscopic techniques are invaluable for the detection and structural characterization of this compound.

UV-Vis spectrophotometry is a straightforward and widely accessible technique for the detection and quantification of nitrophenols. rsc.org The absorption spectrum of this compound is characterized by strong absorbance in the ultraviolet region. The position of the maximum absorbance (λmax) is sensitive to the pH of the solution due to the equilibrium between the undissociated phenol and the phenolate (B1203915) ion. rsc.org In neutral or acidic solutions, nitrophenols typically exhibit an absorption maximum around 320 nm. researchgate.net Upon addition of a base, the solution color may change, and the absorption maximum shifts to a longer wavelength, around 400 nm, corresponding to the formation of the nitrophenolate ion. rsc.orgresearchgate.net This property can be exploited for its detection and quantification.

Interactive Table: UV-Vis Spectrophotometry Data for Nitrophenols

| Species | pH Condition | Approximate λmax |

|---|---|---|

| Nitrophenol | Acidic/Neutral | ~320 nm researchgate.net |

| Nitrophenolate | Basic | ~400 nm rsc.orgresearchgate.net |

Fluorimetry and Photoluminescence

Fluorimetry is an analytical method that detects and measures the fluorescence emitted by a compound when it is stimulated by ultraviolet light. This process, a specific type of photoluminescence, involves the absorption of photons, which elevates a molecule to an electronic excited state, followed by the emission of photons with a longer wavelength as the molecule returns to its ground state.

While specific fluorimetric studies on this compound are not extensively detailed in the provided search results, the principles can be applied, and studies on the closely related compound 4-nitrophenol (B140041) (4-NP) offer significant insight. For instance, the photoluminescence of materials like carbon dots can be "quenched" or diminished in the presence of 4-nitrophenol. This quenching mechanism can be harnessed to create a sensor; the change in fluorescence intensity is correlated to the concentration of the nitrophenol. The optical and electrochemical properties of novel luminophores based on 4-nitrophenol have been analyzed using fluorimetry, demonstrating the technique's utility in characterizing the light-emitting properties of such materials. Factors such as pH, the presence of oxygen, and the inclusion of electron-withdrawing groups (like the nitro group in this compound) can influence fluorescence, a phenomenon known as chemical quenching.

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are powerful, complementary techniques used to identify the functional groups and elucidate the structural framework of molecules. Both methods analyze the vibrational modes of a molecule, providing a unique spectral fingerprint.

The vibrational spectra of this compound (also known as 3-methyl-4-nitrophenol or MNP) have been thoroughly investigated. FT-IR spectra for the compound have been recorded in the 4000–400 cm⁻¹ range, while FT-Raman spectra have been recorded in the 3500–50 cm⁻¹ range. A complete vibrational assignment and analysis of the fundamental modes of the compound have been carried out using these data, supported by density functional theory (DFT) calculations. These spectroscopic analyses allow for the identification of characteristic vibrations associated with the molecule's key functional groups, such as the nitro group (NO₂), the hydroxyl group (OH), and the methyl group (CH₃), as well as the vibrations of the aromatic ring. The NIST WebBook and other chemical databases confirm the availability of IR and Raman spectral data for this compound. Studies on nitrophenol isomers demonstrate that Raman spectroscopy can distinguish between different isomers based on their characteristic Raman peaks, such as those attributed to C-H deformation and the asymmetric or symmetric stretching of the nitro group.

Electrochemical Sensing and Biosensing Applications

Electrochemical methods have gained significant attention for the detection of nitrophenolic compounds due to their high sensitivity, rapid response, and operational simplicity. However, analysis using bare electrodes often suffers from low sensitivity and interference issues. To overcome these limitations, chemically modified electrodes are extensively used to develop highly efficient electrochemical sensors.

Voltammetry and Cyclic Voltammetry

Voltammetry measures the current response of a redox-active substance to a changing electrical potential. Cyclic Voltammetry (CV) is a widely used voltammetric technique where the potential is swept linearly between two set points and then back again. This method provides valuable information about the thermodynamics and kinetics of redox processes.

In the context of nitrophenol analysis, CV is used to investigate the electrochemical reduction and oxidation behavior of the target analyte at an electrode surface. For example, when studying 4-nitrophenol, a glassy carbon electrode modified with an ionic liquid-molybdenum trioxide composite (IL-MoO₃/GCE) showed a significant increase in current in the presence of the analyte compared to a blank solution, indicating a distinct redox activity. The resulting plot, called a voltammogram, displays characteristic peaks corresponding to the oxidation and reduction events, the potentials and currents of which are used for qualitative and quantitative analysis. Differential Pulse Voltammetry (DPV), a related technique where small voltage pulses are superimposed on a linear voltage ramp, is also frequently employed to enhance sensitivity.

Modified Electrodes and Nanocomposites for Enhanced Detection

The performance of electrochemical sensors for this compound and related compounds is significantly improved by modifying the surface of the working electrode. These modifications aim to accelerate the electron transfer rate, increase the electroactive surface area, and enhance the accumulation of the analyte on the electrode surface.

A wide array of materials has been used for this purpose, including metal oxides, noble metals, carbon-based materials, and polymers. Graphene and its derivatives are particularly favored due to their large surface area and excellent electrical conductivity.

Examples of modified electrodes and nanocomposites used for nitrophenol detection include:

Metal Oxide Nanocomposites: Molybdenum trioxide (MoO₃) assisted by an ionic liquid has been used to modify glassy carbon electrodes (GCE) for 4-nitrophenol sensing. Similarly, nanocomposites of platinum nanoparticles (Pt NPs) embedded in a polypyrrole-carbon black/zinc oxide (PPy-CB/ZnO) matrix have been developed.

Graphene-Based Composites: A composite of strontium titanate (SrTiO₃), silver (Ag), and reduced graphene oxide (rGO) has been applied to a screen-printed carbon electrode (SPCE) for the effective detection of 4-nitrophenol.

Polymer Coatings: Electrodes have been modified with conducting polymers like poly(methylene blue) and polyazulene to create sensitive platforms for nitrophenol determination.

These nanocomposites provide enhanced catalytic activity for the redox reactions of nitrophenols, leading to more sensitive and selective detection.

Detection Limits and Sensitivity Studies

A key performance metric for any sensor is its detection limit—the lowest concentration of an analyte that can be reliably distinguished from a blank sample. Sensitivity refers to the change in the sensor's output signal per unit change in the analyte concentration. Numerous studies have reported on the detection limits and sensitivity of various electrochemical sensors for 4-nitrophenol, which serves as a benchmark for this compound.

The use of modified electrodes and nanocomposites has led to impressively low detection limits, often in the micromolar (µM) and even nanomolar (nM) range. For instance, a sensor based on a SrTiO₃/Ag/rGO composite achieved a limit of detection (LOD) of 0.03 µM. A poly(methylene blue)-modified GCE reported an LOD of 90 nM. The sensitivity of these sensors is also a critical factor; a Pt NPs/PPy-CB/ZnO nanocomposite sensor exhibited a sensitivity of 7.8892 µA µM⁻¹ cm⁻². These results demonstrate that the tailored design of electrode surfaces can produce highly effective sensors for environmental monitoring of toxic nitrophenolic compounds.

The table below summarizes the performance of various modified electrodes for the detection of 4-nitrophenol.

V. Toxicological and Ecotoxicological Research of 4 Methyl 3 Nitrophenol

Mammalian Metabolism and Toxicokinetics

The metabolism and toxicokinetics of 4-methyl-3-nitrophenol (B15662) are crucial for understanding its biological activity and potential toxicity. While specific data for this compound is limited, studies on closely related nitrophenols provide significant insights into its likely metabolic pathways.

The primary routes of biotransformation for phenolic compounds in mammals are Phase II conjugation reactions, specifically glucuronidation and sulfation. These processes increase the water solubility of the compounds, facilitating their excretion from the body. For the closely related isomer, 3-methyl-4-nitrophenol (B363926) (PNMC), studies have shown that it undergoes metabolism by uridine (B1682114) diphosphate (B83284) glucuronosyltransferase (UGT) and sulfotransferase (SULT) in the liver microsomes of mice, rats, and Japanese quail. Research suggests that glucuronidation is the primary pathway for the elimination of PNMC in both birds and mammals. epa.gov

This compound itself is a known major metabolite of the organophosphorus insecticide fenitrothion (B1672510). evitachem.comphmethods.net Its presence in biological samples, such as urine, is often used as a biomarker for exposure to this pesticide. phmethods.netnih.gov

While specific studies identifying the subsequent metabolites of this compound are scarce, the metabolism of the parent compound, 4-nitrophenol (B140041), has been better characterized. The biotransformation of 4-nitrophenol can involve Phase I reactions, such as oxidation to form 4-nitrocatechol (B145892) and reduction to yield 4-aminophenol. cdc.gov These metabolites, along with the parent compound, then undergo Phase II conjugation reactions. cdc.gov It is hypothesized that this compound could undergo similar metabolic transformations.

Interspecies differences in metabolic capacity can significantly influence the toxicity of a compound. A comparative study on the metabolism of 3-methyl-4-nitrophenol in liver microsomes revealed notable variations between mice, rats, and Japanese quail.

The activity of UDP-glucuronosyltransferase (UGT), the enzyme responsible for glucuronidation, was found to be lowest in Japanese quail. In contrast, UGT activity in mice and rats was 4.4 and 2.7 times higher, respectively, than in quail. The maximum velocity (Vmax) of UGT for 3-methyl-4-nitrophenol in quail was approximately one-third to one-fourth of that in rats and mice.

Conversely, sulfotransferase (SULT) activity for 3-methyl-4-nitrophenol was considerably lower than UGT activity in all three species, and no significant differences in SULT activity were observed among them. These findings indicate that Japanese quail have a lower capacity for glucuronidation of 3-methyl-4-nitrophenol compared to mice and rats, which could have implications for the compound's toxicokinetics and potential toxicity in this species.

Interactive Data Table: Interspecies Comparison of Hepatic Enzyme Activity for 3-Methyl-4-nitrophenol Metabolism

| Species | Enzyme | Relative Activity (compared to Quail) | Vmax (nmol/min/mg protein) | Km (mM) |

|---|---|---|---|---|

| Japanese Quail | UGT | 1.0 | 12.7 | 0.29 |

| Rat | UGT | 2.7 | - | - |

| Mouse | UGT | 4.4 | - | - |

| Japanese Quail | SULT | - | - | - |

| Rat | SULT | - | - | - |

| Mouse | SULT | - | - | - |

Genotoxicity and Mutagenicity Studies

Genotoxicity and mutagenicity studies are essential for assessing the potential of a chemical to cause DNA damage or mutations, which can lead to cancer or other genetic diseases. Available data for nitrophenols, in general, suggest they are not typically mutagenic. cdc.gov However, findings regarding clastogenicity and direct DNA interaction are mixed. cdc.gov

For the isomer 3-methyl-4-nitrophenol, studies have indicated genotoxic potential. It has been shown to cause chromosomal aberrations in vitro and was positive in an in vivo micronucleus test. oecd.org Another study on the effect of 3-methyl-4-nitrophenol on mouse somatic cells suggested a potential mutagenic effect. nih.gov

Ecotoxicity to Aquatic Organisms

The release of chemical compounds into the environment necessitates an understanding of their potential impact on aquatic ecosystems. Ecotoxicity studies on this compound and its isomers have been conducted on various aquatic organisms.

A safety data sheet for this compound reported an EC50 value for the microorganism Tetrahymena pyriformis of approximately 27.9 mg/L. echemi.com

More extensive data is available for the isomer 3-methyl-4-nitrophenol, which is considered to be moderately toxic to fish, daphnids, and algae. oecd.org

Interactive Data Table: Ecotoxicity of 3-Methyl-4-nitrophenol to Aquatic Organisms oecd.org

| Organism | Species | Endpoint | Duration | Value (mg/L) |

|---|---|---|---|---|

| Algae | Selenastrum capricornutum | EC50 (Biomass) | 72h | 8.6 |

| Algae | Selenastrum capricornutum | NOEC | 72h | 5.8 |

| Water Flea | Daphnia magna | EC50 (Immobilization) | 24h | 9.1 |

| Water Flea | Daphnia magna | LC50 (Mortality) | 21d | 2.9 |

| Water Flea | Daphnia magna | EC50 (Reproduction) | 21d | 3.9 |

| Water Flea | Daphnia magna | NOEC (Reproduction) | 21d | 0.78 |

| Fish | - | LC50 | - | 9.8 |

Quantitative Structure-Toxicity Relationship (QSTR) Studies

Specific Quantitative Structure-Toxicity Relationship (QSTR) models developed exclusively for this compound have not been identified in the reviewed literature. QSTR models are theoretical models that use regression analysis to relate the physicochemical properties of a chemical's structure (descriptors) to its toxicological effects. mdpi.commdpi.com

For classes of compounds like phenols and nitroaromatics, QSTR studies are common tools for predicting toxicity and guiding environmental risk assessment. mdpi.comresearchgate.net These models often utilize molecular descriptors such as:

Hydrophobicity (log Kow): As a key parameter for predicting the bioaccumulation and toxicity of many organic compounds.

Electronic Parameters: Such as the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), which can describe the reactivity of a molecule.

Topological and Steric Descriptors: These relate to the size, shape, and branching of the molecule.

While a specific model for this compound is lacking, its toxicity can be generally understood within the context of QSTR models for substituted phenols and nitroaromatic compounds. These studies indicate that factors like the degree of lipophilicity, electronic properties conferred by the nitro group, and the position of substituents on the phenol (B47542) ring are key determinants of aquatic toxicity. researchgate.net

In-Depth Computational Analysis of this compound Remains Limited in Scientific Literature

Computational chemistry is a powerful tool for elucidating the electronic structure, reactivity, and spectral properties of molecules. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) are routinely used to predict molecular geometries and energies. Analyses like Molecular Electrostatic Potential (MEP) mapping, Frontier Molecular Orbitals (HOMO-LUMO), and Natural Bonding Orbital (NBO) analysis provide deep insights into charge distribution, reactivity sites, and intramolecular interactions. Furthermore, spectroscopic simulations are invaluable for interpreting experimental data from techniques like infrared and Raman spectroscopy.

While studies on closely related compounds such as 3-methyl-4-nitrophenol, 4-methyl-2-nitrophenol, and other nitrophenols have utilized these techniques to provide detailed molecular insights, the specific data and detailed research findings for this compound are not present in the reviewed literature. For instance, comprehensive vibrational assignments comparing theoretically calculated frequencies with experimental data, specific HOMO-LUMO energy gap values, detailed NBO charge transfer analyses, and MEP maps for this compound have not been specifically published.

The absence of such focused research precludes the creation of a scientifically robust article that adheres to the requested detailed outline for this compound. Future computational studies may address this gap, at which point a detailed theoretical exploration of this specific compound can be more accurately compiled.

Vi. Computational Chemistry and Theoretical Studies of 4 Methyl 3 Nitrophenol

Crystal Structure Analysis and Intermolecular Interactions

X-Ray Diffraction Studies

No X-ray diffraction data for 4-methyl-3-nitrophenol (B15662) is currently available in the public domain. Such a study would determine its crystal system, space group, and unit cell dimensions, providing fundamental insights into its solid-state arrangement.

Hydrogen Bonding Networks (O-H...O, C-H...O, O-H...N)

Without crystallographic data, a detailed analysis of the hydrogen bonding networks within the crystal lattice of this compound cannot be performed. The presence and geometry of potential O-H...O, C-H...O, or O-H...N interactions, which are crucial for understanding the stability and packing of the crystal structure, remain undetermined.

Hirshfeld Surface Analysis

A Hirshfeld surface analysis, which is used to visualize and quantify intermolecular interactions within a crystal, has not been published for this compound. This analysis would provide a detailed breakdown of the types and percentages of atomic contacts that govern the molecular packing.

It is important to note that detailed crystallographic studies, including X-ray diffraction and hydrogen bonding analysis, have been published for the isomer, 3-methyl-4-nitrophenol (B363926) . However, this information is not applicable to this compound as the different placement of the nitro and methyl groups leads to distinct chemical properties and crystalline structures.

Vii. Emerging Research Areas and Future Directions for 4 Methyl 3 Nitrophenol

Development of Novel Remediation Technologies

As an environmental pollutant, often found in industrial wastewater, developing efficient methods to degrade 4-methyl-3-nitrophenol (B15662) is a critical area of research. mdpi.com Novel remediation technologies are centered on both chemical and biological approaches to break down this recalcitrant compound into less harmful substances.

Advanced Oxidation Processes (AOPs) are a class of procedures used for the treatment of wastewater containing persistent organic pollutants. nih.gov These methods rely on the generation of highly reactive hydroxyl radicals (•OH) that can non-selectively oxidize a broad range of organic contaminants. researchgate.net Research on the degradation of nitrophenols, particularly the closely related p-nitrophenol, has demonstrated the effectiveness of various AOPs. These processes are considered promising for the cleanup of water contaminated with this compound.

Common AOPs investigated for nitrophenol degradation include:

Ozonation: This process involves bubbling ozone (O₃) through the contaminated water. The ozone can react directly with the nitrophenol molecule or decompose to form hydroxyl radicals, leading to its degradation. nih.gov The effectiveness of ozonation can be enhanced by combining it with UV radiation or hydrogen peroxide (H₂O₂). researchgate.net

Fenton and Photo-Fenton Processes: The Fenton reagent, a mixture of hydrogen peroxide and an iron catalyst, generates hydroxyl radicals and has been shown to be a highly effective method for destroying 4-nitrophenol (B140041). researchgate.net The process can be accelerated by exposure to UV light (photo-Fenton), which enhances the production of radicals.

Photocatalysis: This technique utilizes semiconductor materials, such as titanium dioxide (TiO₂) or zinc oxide (ZnO), as photocatalysts. google.comwikipedia.org When illuminated with UV or visible light, these materials generate electron-hole pairs that react with water and oxygen to produce hydroxyl radicals, leading to the degradation of pollutants like 4-nitrophenol. google.com Studies have shown that modifying these catalysts, for example by co-doping TiO₂ with carbon and nitrogen, can significantly improve their photocatalytic activity under simulated sunlight. google.com

Overview of Advanced Oxidation Processes for Nitrophenol Degradation

| AOP Method | Description | Key Findings for Nitrophenols | Reference |

|---|---|---|---|

| Ozonation | Uses ozone (O₃) to oxidize pollutants directly or via hydroxyl radical formation. | Effective in degrading p-nitrophenol; efficiency increases with higher pH. Intermediates can include 4-nitrocatechol (B145892) and various carboxylic acids. | nih.gov |

| Fenton Reagent | A solution of hydrogen peroxide (H₂O₂) and an iron catalyst (typically Fe²⁺) that produces hydroxyl radicals. | Considered one of the most promising methods for the complete destruction of 4-nitrophenol and its by-products. | researchgate.net |

| Photocatalysis (e.g., TiO₂) | A semiconductor catalyst is activated by light to generate reactive oxygen species. | C, N-co-doped TiO₂ degraded 87% of 4-nitrophenol in 420 minutes under simulated sunlight, showing higher efficiency than standard anatase TiO₂. | google.com |

| O₃/H₂O₂/UV | Combination processes that enhance the generation of hydroxyl radicals. | Showed over 90% degradation of 4-nitrophenol and successfully eliminated the toxicity of its by-products. | researchgate.net |

Bioaugmentation involves the introduction of specific, pre-grown microbial strains into a contaminated site to enhance the degradation of target pollutants. This strategy is seen as a cost-effective and environmentally friendly alternative to chemical remediation methods. encyclopedia.pub Research has identified several bacterial strains capable of utilizing nitrophenolic compounds as their sole source of carbon, nitrogen, and energy.

Studies on 3-methyl-4-nitrophenol (B363926) (3M4NP), an isomer of this compound and a primary breakdown product of the insecticide fenitrothion (B1672510), have been particularly insightful. nih.govepa.gov Microorganisms such as Burkholderia sp. strain SJ98 and Ralstonia sp. SJ98 have demonstrated the ability to completely degrade this compound. nih.gov The degradation pathway in Burkholderia sp. SJ98 involves the conversion of 3M4NP to methyl-1,4-benzoquinone and then to methylhydroquinone (B43894) before the aromatic ring is cleaved. nih.gov The enzymes involved in this process are often the same ones used by the bacteria to degrade p-nitrophenol (PNP) and 2-chloro-4-nitrophenol (B164951) (2C4NP), indicating a flexible metabolic capability that could be harnessed for bioremediation. nih.gov

Microorganisms Involved in the Biodegradation of Nitrophenols

| Microorganism | Degraded Compound(s) | Key Degradation Pathway/Intermediates | Reference |

|---|---|---|---|

| Burkholderia sp. strain SJ98 | 3-Methyl-4-nitrophenol (3M4NP), PNP, 2C4NP | Methyl-1,4-benzoquinone (MBQ), Methylhydroquinone (MHQ) | nih.gov |

| Ralstonia sp. SJ98 | 3-Methyl-4-nitrophenol (3M4NP) | Catechol identified as a major intermediate. | |

| Stenotrophomonas sp. | p-Nitrophenol (PNP), 4-Chlorophenol | Hydroquinone pathway | sigmaaldrich.com |

| Pseudomonas putida | p-Nitrophenol (PNP) | Can utilize PNP as a sole carbon and energy source. | taylorandfrancis.com |

Exploration of New Biological Activities

Beyond its role as a pollutant, researchers are exploring the potential for this compound and related compounds to exhibit useful biological activities. This research could lead to new applications in medicine and agriculture.

While specific studies on the antimicrobial properties of this compound are limited, the broader classes of phenolic and nitroaromatic compounds are well-known for their biological activity. Phenolic compounds can exert antimicrobial effects by disrupting the cell membrane, damaging proteins, and increasing membrane permeability. Nitro-containing molecules, such as the drug nitroxoline, are known to have bacteriostatic activity. nih.gov The general mechanism for nitroaromatic compounds involves the reduction of the nitro group within the microbial cell to produce toxic intermediates that can damage DNA and lead to cell death.

Furthermore, this compound is used as an intermediate in the synthesis of fungicides, indicating that its derivatives possess antifungal properties. taylorandfrancis.com The presence of the nitro group on the phenol (B47542) ring is believed to enhance the biological activity of these types of compounds. This suggests that this compound itself could be a candidate for further investigation as a potential antimicrobial agent or a scaffold for developing new ones.

A significant area of emerging research is the endocrine-disrupting potential of nitrophenols. Several nitrophenolic compounds, including the isomer 3-methyl-4-nitrophenol (also known as 4-nitro-m-cresol), have been isolated from diesel exhaust particles and identified as xenoestrogens—environmental chemicals that can mimic the hormone estrogen.

Studies have demonstrated that 3-methyl-4-nitrophenol possesses estrogenic activity both in vitro and in vivo.

In vitro studies: Using recombinant yeast screen assays, which test a compound's ability to bind to and activate the human estrogen receptor, 3-methyl-4-nitrophenol was confirmed to have estrogenic activity.

In vivo studies: In uterotrophic assays, immature female rats treated with 3-methyl-4-nitrophenol showed a significant increase in uterine weight, a classic indicator of estrogenic effects. Further immunohistochemical studies confirmed cell proliferation in the uterine luminal epithelium of treated animals.

These findings clearly indicate that certain nitrocresols can act as endocrine disruptors. This research is crucial for understanding the potential health risks associated with environmental exposure to these compounds and highlights the need for further toxicological evaluation of this compound specifically.

Innovative Applications in Material Science

The chemical structure of this compound makes it a useful building block, or intermediate, for the synthesis of more complex molecules and materials. Its applications in material science are an innovative and growing area of research.

The compound serves as a starting reagent in the preparation of various biologically and pharmacologically active molecules. It is an important intermediate for producing chemicals used in dyes, agricultural products, and pharmaceuticals. sigmaaldrich.com

Emerging applications in material science include:

Polymer Synthesis: Phenolic compounds are precursors to phenolic resins, and oxidative polymerization of phenols is being explored as a "green" alternative to traditional methods that use formaldehyde. Nitrophenols can be incorporated into polymer structures or used in the synthesis of monomers for specialized polymers.

Nanotechnology: this compound has been listed as a reactant for protein micro- and nanopatterning, a technique used to create patterns of proteins on a surface at the micro- or nanoscale, which has applications in biosensors and tissue engineering.

Catalysis: The reduction of nitrophenols to aminophenols is an important industrial reaction, and developing efficient catalysts for this process is an active research area. mdpi.com The resulting aminophenols are valuable intermediates for producing analgesic and antipyretic drugs, dyes, and corrosion inhibitors.

The versatility of this compound as a chemical intermediate suggests that further research may uncover novel applications in the development of advanced materials with tailored properties. sigmaaldrich.com

Interdisciplinary Research on Environmental and Health Impacts

The assessment of human exposure to this compound is a critical area of research, driven by its association with the widely used organophosphate pesticide, fenitrothion. As a major metabolite of fenitrothion, the presence of this compound in biological samples can serve as an indicator of exposure to the parent compound. phmethods.net Research in this area focuses on developing sensitive and reliable methods for detecting this compound in various biological matrices and identifying specific biomarkers of exposure and effect.

One of the primary challenges in exposure assessment for many environmental chemicals, including nitrophenols, is the difficulty in directly measuring the parent compound due to rapid metabolism. cdc.gov Therefore, the detection of metabolites like this compound in urine is a common and effective strategy for biomonitoring. phmethods.net

A significant advancement in this area is the development of analytical methods such as high-performance liquid chromatography (HPLC) for the quantification of this compound in urine. phmethods.net A study focused on developing and validating an HPLC method for this purpose in mice urine following the administration of fenitrothion. The study successfully extracted and quantified this compound, demonstrating that a significant portion of the administered fenitrothion is metabolized to this compound. phmethods.net The validation of such methods is crucial for ensuring the accuracy and reliability of exposure data in both research and public health monitoring.

The table below summarizes the key validation parameters from the aforementioned HPLC method development study. phmethods.net

| Validation Parameter | Result |

| Linearity (µg/mL) | 1-50 |

| Limit of Detection (LOD) (µg/mL) | 0.87 |

| Limit of Quantification (LOQ) (µg/mL) | 2.64 |

| Accuracy (% Recovery) | 95.67 - 102.67 |

| Precision (% RSD) | 0.76 - 3.45 |

| Extraction Efficacy (% Recovery) | 88.33 - 94.67 |

| Data sourced from a study on the analysis of 3-Methyl-4-nitrophenol in mice urine. phmethods.net |